MFCD06003599
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Overview
Description
MFCD06003599 is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a morpholinopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06003599 typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Morpholinopropylamine Moiety: The final step involves the nucleophilic substitution of the pyrimidine ring with 3-morpholinopropylamine under suitable conditions, such as heating in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
MFCD06003599 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropylamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen atoms.
Substitution: New compounds with different substituents replacing the morpholinopropylamine moiety.
Scientific Research Applications
MFCD06003599 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD06003599 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-piperidinopropyl)amine: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-azetidinopropyl)amine: Contains an azetidine ring instead of a morpholine ring.
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-pyrrolidinopropyl)amine: Features a pyrrolidine ring in place of the morpholine ring.
Uniqueness
MFCD06003599 is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H22N4O |
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Molecular Weight |
250.34 g/mol |
IUPAC Name |
4,6-dimethyl-N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H22N4O/c1-11-10-12(2)16-13(15-11)14-4-3-5-17-6-8-18-9-7-17/h10H,3-9H2,1-2H3,(H,14,15,16) |
InChI Key |
PCZZFCRSTDGBLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NCCCN2CCOCC2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCN2CCOCC2)C |
Origin of Product |
United States |
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